molecular formula C11H14O5 B11054238 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol

Cat. No.: B11054238
M. Wt: 226.23 g/mol
InChI Key: QBILFNZXJDKOBU-UHFFFAOYSA-N
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Description

2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is a chemical compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with an appropriate ethanol derivative under controlled conditions. Common synthetic routes include:

    Esterification: The reaction of 4,7-dimethoxy-1,3-benzodioxole with ethyl alcohol in the presence of an acid catalyst.

    Reduction: The reduction of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification or reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted benzodioxoles, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
  • 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid

Uniqueness

2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is unique due to its specific substitution pattern on the benzodioxole ring and the presence of an ethanol side chain

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C11H14O5/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5,12H,3-4,6H2,1-2H3

InChI Key

QBILFNZXJDKOBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CCO)OC)OCO2

Origin of Product

United States

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